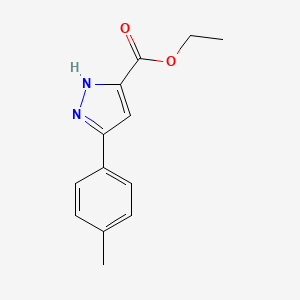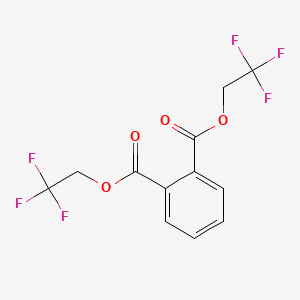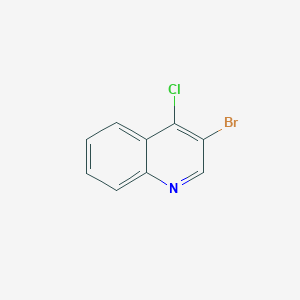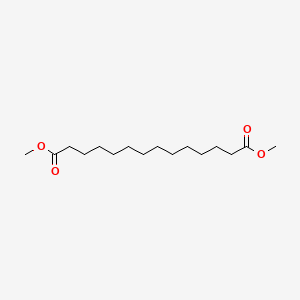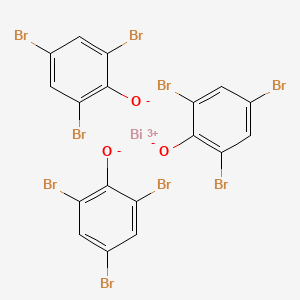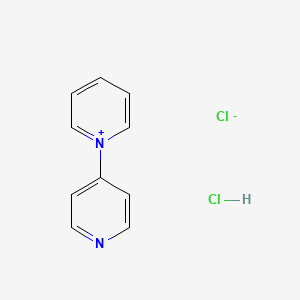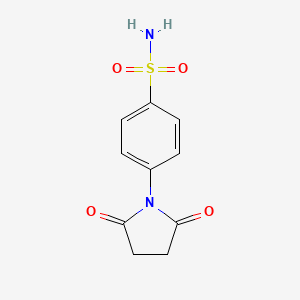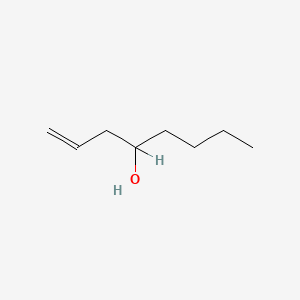
1-Octène-4-ol
Vue d'ensemble
Description
1-Octen-4-ol is an organic compound with the molecular formula C8H16O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an eight-carbon chain. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and certain fungi.
Applications De Recherche Scientifique
1-Octen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in the olfactory system of insects and its potential as an insect attractant or repellent.
Medicine: Research is being conducted on its potential antimicrobial properties and its use in developing new pharmaceuticals.
Industry: 1-Octen-4-ol is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Safety and Hazards
Mécanisme D'action
Target of Action
1-Octen-4-ol, also known as oct-1-en-4-ol, is a chemical that primarily targets biting insects such as mosquitoes . It is believed that the compound works by blocking the insects’ octenol odorant receptors . This makes 1-Octen-4-ol an effective insect attractant and repellent .
Mode of Action
The mode of action of 1-Octen-4-ol is thought to involve the blocking of the insects’ octenol odorant receptors . This action disrupts the ability of insects to detect their targets, thereby acting as an effective repellent. In addition, 1-Octen-4-ol may act as a messenger that induces a “primed” state in certain marine algae, readying them for defense by upregulating the synthesis of certain compounds .
Biochemical Pathways
The production of 1-Octen-4-ol is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . The compound may induce the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . These oxylipins adjust the redox state in cells, resulting in host defense activation .
Result of Action
The action of 1-Octen-4-ol results in a number of molecular and cellular effects. In the context of marine algae, the compound induces a “primed” state, readying the organism for defense . This involves the upregulation of the synthesis of certain compounds and an adjustment of the redox state in cells, leading to host defense activation .
Action Environment
The action of 1-Octen-4-ol can be influenced by environmental factors. For instance, the compound is produced by several plants and fungi, including edible mushrooms and lemon balm . Its effectiveness as an insect repellent may therefore be influenced by the presence of these organisms in the environment. Additionally, the compound’s volatility means that its action may be affected by factors such as temperature, humidity, and wind conditions.
Analyse Biochimique
Biochemical Properties
1-Octen-4-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that 1-Octen-4-ol is involved in the fatty acid-oxylipin metabolic cycle . This suggests that 1-Octen-4-ol may interact with enzymes involved in fatty acid metabolism.
Cellular Effects
1-Octen-4-ol has been shown to have effects on various types of cells and cellular processes. For example, it has been found that 1-Octen-4-ol can act as a self-stimulating community messenger in the marine alga Pyropia haitanensis . This suggests that 1-Octen-4-ol influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Octen-4-ol involves its interactions at the molecular level. For instance, it has been suggested that 1-Octen-4-ol’s production is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This indicates that 1-Octen-4-ol may bind to certain biomolecules, potentially leading to enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octen-4-ol can change over time. For instance, it has been found that the production of 1-Octen-4-ol can induce a “primed” state in P. haitanensis, ready for defense . This suggests that 1-Octen-4-ol may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Octen-4-ol can vary with different dosages in animal models. For instance, it has been found that 1-Octen-3-ol, a common attractant released by vertebrates, attracts hematophagous arthropods including mosquitoes
Metabolic Pathways
1-Octen-4-ol is involved in several metabolic pathways. As mentioned earlier, it is involved in the fatty acid-oxylipin metabolic cycle . This suggests that 1-Octen-4-ol may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octen-4-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-octyne. In this method, 1-octyne is first treated with diborane (B2H6) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1-Octen-4-ol.
Industrial Production Methods: On an industrial scale, 1-Octen-4-ol can be produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst to form an aldehyde intermediate. The aldehyde is then hydrogenated to produce 1-Octen-4-ol.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-octanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-octen-4-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 1-Octen-4-one
Reduction: 1-Octanol
Substitution: 1-Octen-4-chloride
Comparaison Avec Des Composés Similaires
1-Octen-4-ol can be compared with other similar compounds, such as:
1-Octen-3-ol: Known as mushroom alcohol, it is also an eight-carbon alcohol but with the hydroxyl group on the third carbon. It is widely studied for its role in attracting mosquitoes.
1-Octanol: An eight-carbon alcohol with the hydroxyl group on the first carbon, commonly used as a solvent and in the production of plasticizers.
Uniqueness of 1-Octen-4-ol: 1-Octen-4-ol is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as an insect attractant or repellent and its potential antimicrobial properties make it a compound of significant interest in various fields of research.
Propriétés
IUPAC Name |
oct-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMRVEDHLBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347289 | |
| Record name | 1-Octen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40575-42-6 | |
| Record name | 1-Octen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40575-42-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
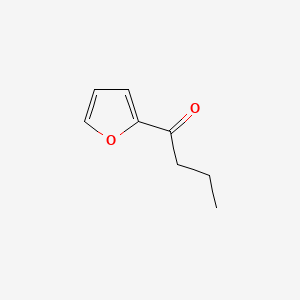
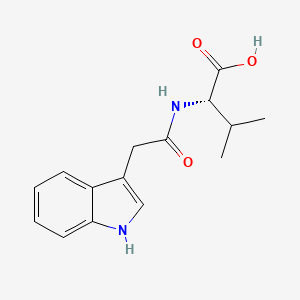

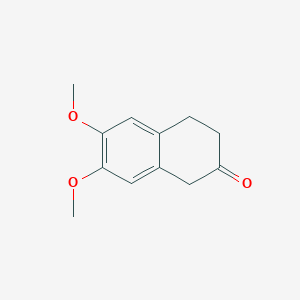
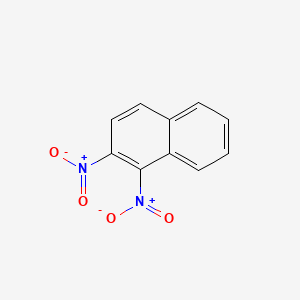
![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)
